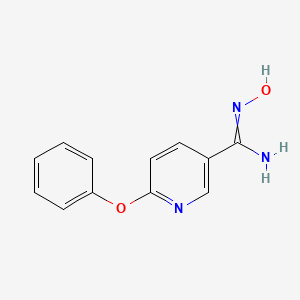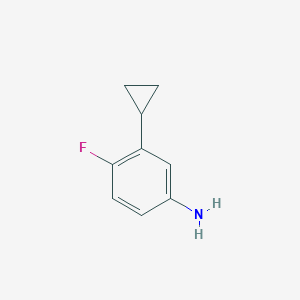
3-环丙基-4-氟苯胺
描述
“3-Cyclopropyl-4-fluoroaniline” is a chemical compound with the molecular formula C9H10FN . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-Cyclopropyl-4-fluoroaniline” involves a reaction with potassium phosphate, palladium diacetate, and triphenylphosphine in toluene at 100°C for 16 hours . The reaction solution gradually turns dark brown from brown. After cooling, the reaction solution is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and filtered. The filtrate is then dried by rotary evaporation under reduced-pressure distillation, and purified by flash silica gel column chromatography .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-4-fluoroaniline” is 1S/C9H10FN/c10-9-4-3-7 (11)5-8 (9)6-1-2-6/h3-6H,1-2,11H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-Cyclopropyl-4-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 151.18 .
科学研究应用
抗菌活性
3-环丙基-4-氟苯胺衍生物已被广泛研究其抗菌性能。一系列氨基酸前药物包括外消旋和手性7-(3-氨基-1-吡咯啉基)喹诺酮,其中包括1-环丙基-6-氟-3-喹啉羧酸化合物,展示了显著的抗菌活性,无论是体外还是体内。这些化合物与母体化合物相比显示出增加的溶解度和效力,突显了它们在抗菌疗法中的潜力(Sánchez et al., 1992)。
抗分枝杆菌特性
新型氟喹诺酮,包括具有1-环丙基-6-氟-1,4-二氢-4-氧喹啉-3-羧酸结构的化合物,显示出有希望的抗分枝杆菌活性。这些化合物对各种结核分枝杆菌菌株有效,表明它们在治疗结核病中的潜在用途(Senthilkumar et al., 2009)。
电化学研究
对化合物如1-环丙基-6-氟-1,4-二氢-7-(N-哌嗪基)-4-氧-3-喹啉羧酸及其前体,包括3-环丙基氨基衍生物的电化学研究提供了对其电化学行为的见解。这些研究对于理解药物的作用机制以及开发药物定量的分析方法至关重要(Srinivasu et al., 1999)。
分子结构和构象研究
对包括环丙基阴离子在内的三元环的研究为分子结构、几何结构和电子密度分布提供了宝贵信息。这些研究对于理解化合物如3-环丙基-4-氟苯胺的化学行为和反应性至关重要(Cremer & Kraka, 1985)。
光降解研究
对环丙基-4-氟苯胺结构相关的化合物环丙沙星的光降解产物的研究有助于了解这些化合物在各种环境条件下的稳定性和降解途径。这种知识对于药物开发和环境影响评估至关重要(Torniainen et al., 1997)。
生物降解研究
对细菌株如根瘤菌对氟苯胺类化合物,包括3-氟苯胺的生物降解的研究,为环境修复和了解这些化合物的环境命运打开了可能性(Zhao et al., 2019)。
安全和危害
“3-Cyclopropyl-4-fluoroaniline” is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
3-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVCQWRGQKENMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725981 | |
| Record name | 3-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluoroaniline | |
CAS RN |
890129-90-5 | |
| Record name | 3-Cyclopropyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

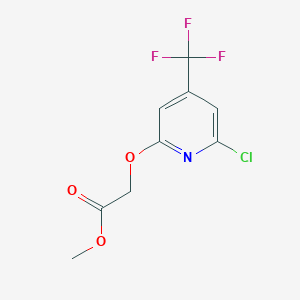
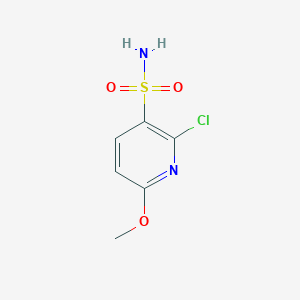
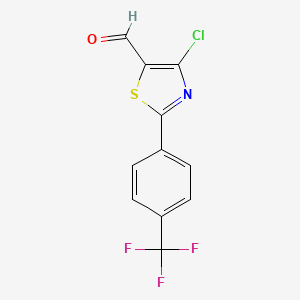
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
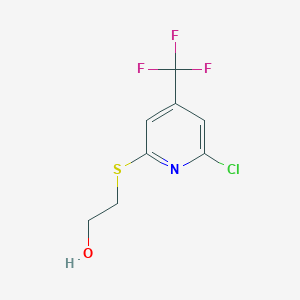
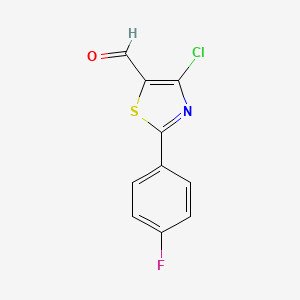
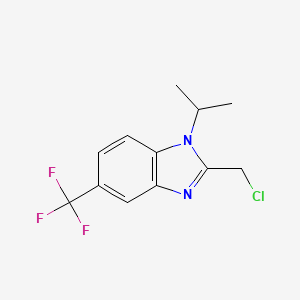
![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)
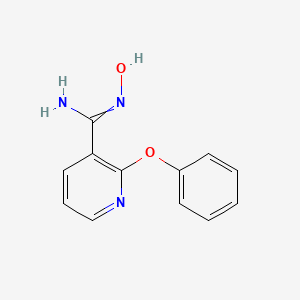
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
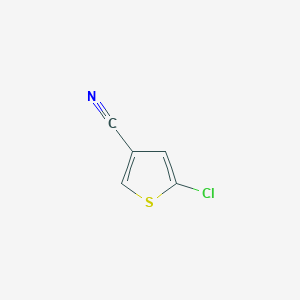
![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)
